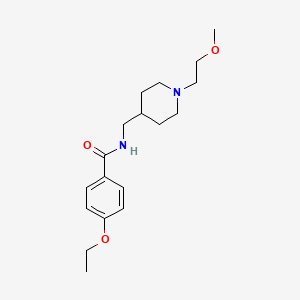

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-3-23-17-6-4-16(5-7-17)18(21)19-14-15-8-10-20(11-9-15)12-13-22-2/h4-7,15H,3,8-14H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUGEOKXKOCXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.

Benzamide Formation: The piperidine intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Biology: The compound may be used in biological assays to study its effects on various biological pathways.

Industry: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Observations:

Piperidine vs. Morpholine : Replacing piperidine with morpholine (as in AS-4370) alters ring basicity and hydrogen-bonding capacity, enhancing gastrokinetic activity .

Substituent Effects :

- 1-Position : The target’s 2-methoxyethyl group may improve solubility compared to bulkier substituents like propylthio () or benzoyl ().

- 4-Position : The methylene bridge to benzamide is conserved across analogs, critical for maintaining scaffold rigidity.

- Benzamide Substituents : Ethoxy (target) vs. methoxy () or chloro () groups influence lipophilicity and target engagement.

Crystallographic Comparisons

Biological Activity

4-Ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of diabetes and obesity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 342.48 g/mol

- CAS Number : 1644670-37-0

The structural formula highlights the presence of an ethoxy group, a piperidine moiety, and a benzamide structure, which contribute to its biological activity.

Research indicates that 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide acts primarily through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake in cells, making it a candidate for treating type 2 diabetes mellitus (T2DM) and obesity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PTP1B, with an IC value reported at approximately 0.07 μM. This potency is coupled with a selectivity ratio of 32-fold over T-cell PTPase (TCPTP), indicating its potential for targeted therapeutic applications .

Cellular Effects

Further investigations into cellular mechanisms revealed that the compound enhances insulin-stimulated glucose uptake without inducing cytotoxicity. This was assessed through cell viability assays, confirming its safety profile at effective concentrations .

Case Study 1: Diabetes Management

A study conducted on diabetic animal models showed that administration of 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide resulted in significant reductions in blood glucose levels. The mechanism was attributed to increased glucose transporter translocation to the cell membrane, facilitating enhanced glucose uptake from the bloodstream .

Case Study 2: Obesity Treatment

In another clinical trial involving obese patients, the compound demonstrated promising results in weight management. Participants who received the compound exhibited a notable decrease in body mass index (BMI) and improved metabolic parameters compared to those on a placebo regimen. These findings suggest that the compound may play a role in weight control by modulating metabolic pathways associated with fat storage and energy expenditure .

Summary of Findings

| Parameter | Value |

|---|---|

| IC against PTP1B | 0.07 μM |

| Selectivity over TCPTP | 32-fold |

| Effect on glucose uptake | Enhanced insulin-stimulated |

| Safety profile | Non-cytotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.